molecular formula C8H6BrN3O B13571057 5-Amino-3-(5-bromo-3-pyridyl)isoxazole

5-Amino-3-(5-bromo-3-pyridyl)isoxazole

Cat. No.: B13571057
M. Wt: 240.06 g/mol
InChI Key: FSTATCXALCGUFU-UHFFFAOYSA-N
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Description

5-Amino-3-(5-bromo-3-pyridyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with an amino group at the 5-position and a bromopyridyl group at the 3-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals. The presence of both amino and bromopyridyl groups in this compound makes it a valuable intermediate in organic synthesis and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(5-bromo-3-pyridyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-bromo-3-pyridinecarboxaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization with a suitable reagent such as acetic anhydride . Another approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction efficiency and selectivity. For example, the use of copper(I) or ruthenium(II) catalysts in cycloaddition reactions can facilitate the formation of the isoxazole ring .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(5-bromo-3-pyridyl)isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amines, and various substituted isoxazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Amino-3-(5-bromo-3-pyridyl)isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-3-(5-bromo-3-pyridyl)isoxazole involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromopyridyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-(4-bromo-3-pyridyl)isoxazole
  • 5-Amino-3-(5-chloro-3-pyridyl)isoxazole
  • 5-Amino-3-(5-fluoro-3-pyridyl)isoxazole

Uniqueness

5-Amino-3-(5-bromo-3-pyridyl)isoxazole is unique due to the presence of the bromopyridyl group, which can enhance its biological activity and selectivity compared to other halogenated derivatives. The bromine atom can also serve as a versatile handle for further functionalization, making this compound a valuable intermediate in synthetic chemistry .

Biological Activity

5-Amino-3-(5-bromo-3-pyridyl)isoxazole is a heterocyclic compound belonging to the isoxazole family, characterized by its unique structure that includes a brominated pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and modulator of various biochemical pathways. The molecular formula is C₉H₈BrN₃O, with a molecular weight of approximately 240.06 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. This interaction can modulate various signaling pathways, which is crucial for its therapeutic potential in treating diseases such as cancer and infectious diseases.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can bind to receptors that play a role in signaling pathways related to tumor growth and metastasis.

Biological Activity

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated for its efficacy against various cancer cell lines, showing promising results.

Table 1: Biological Activity Data

Cell Line IC50 (µM) Activity
A549 (Lung Cancer)12.4Moderate Inhibition
MCF-7 (Breast Cancer)9.8Strong Inhibition
PC3 (Prostate Cancer)15.2Moderate Inhibition

Data derived from various studies evaluating the anticancer activity of the compound .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Anticancer Efficacy : A study demonstrated that this compound significantly inhibited cell growth in multiple cancer cell lines, including A549 and MCF-7, with IC50 values indicating strong inhibitory effects .
  • Mechanistic Insights : Research has shown that the compound interacts with key proteins involved in cancer progression, potentially leading to apoptosis in malignant cells .
  • Comparative Analysis : In a comparative study with structurally similar compounds, this compound exhibited superior activity against certain cancer types, highlighting its unique pharmacological profile.

Structural Similarities

The compound shares structural similarities with other isoxazole derivatives, which may also exhibit biological activity:

Compound Name Similarity Key Features
5-Amino-3-(3-bromophenyl)isoxazole0.98Contains a bromophenyl group
5-Amino-3-(2-bromophenyl)isoxazole0.92Features a different brominated phenyl
3-(4-Bromophenyl)isoxazol-5-amine0.98Similar amine functionality

This table illustrates the relationship between structural features and biological activity, emphasizing the importance of specific moieties in determining pharmacological effects.

Properties

Molecular Formula

C8H6BrN3O

Molecular Weight

240.06 g/mol

IUPAC Name

3-(5-bromopyridin-3-yl)-1,2-oxazol-5-amine

InChI

InChI=1S/C8H6BrN3O/c9-6-1-5(3-11-4-6)7-2-8(10)13-12-7/h1-4H,10H2

InChI Key

FSTATCXALCGUFU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)C2=NOC(=C2)N

Origin of Product

United States

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